5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl group and a methyl group attached to the imidazo[1,2-a]pyrimidine core. It has a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol .
Preparation Methods
The synthesis of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with tert-butyl isocyanide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
- tert-butyl 6,7-dihydroimidazo[1,2-a]pyrimidine-8-carboxylate
- tert-butyl N- { [2- (trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl]methyl}carbamate
These compounds share a similar imidazo[1,2-a]pyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-7-14-9(11(2,3)4)5-6-12-10(14)13-8/h7,9H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
ZRKTUPZUEOAVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(CCNC2=N1)C(C)(C)C |
Origin of Product |
United States |
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